molecular formula C12H11NO5 B1367003 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid CAS No. 26893-22-1

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Cat. No. B1367003
CAS RN: 26893-22-1
M. Wt: 249.22 g/mol
InChI Key: OHEYCDPOWKNXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO5 . It has a molecular weight of 249.22 g/mol . The compound is also known by other names such as 6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is 1S/C12H11NO5/c1-17-9-3-6-8 (4-10 (9)18-2)13-5-7 (11 (6)14)12 (15)16/h3-5H,1-2H3, (H,13,14) (H,15,16) . The Canonical SMILES representation is COC1=C (C=C2C (=C1)C (=O)C (=CN2)C (=O)O)OC .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 1.8 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 249.06372245 g/mol . The topological polar surface area is 84.9 Ų . The compound has a heavy atom count of 18 .

Scientific Research Applications

Synthesis and Chemical Properties

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid has been studied for its synthesis and chemical properties. One study details the synthesis of its alkylamides, emphasizing a method that avoids halocyclization during bromination, which is significant in developing potential analgesics (Ukrainets et al., 2013).

Antihypoxic Activity

Research has been conducted on the antihypoxic activity of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid derivatives. For instance, the synthesis of N-R-amide hydrochlorides of this compound showed high antihypoxic effects, making them candidates for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).

Development of Opioid Receptor Antagonists

A study on the hydrochloride salts of [(alkylamino)alkyl]amides of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid showed promise in developing new opioid receptor antagonists. This research contributes to the development of biologically active compounds in opioid receptor research (Ukrainets et al., 2010).

Photolabile Protecting Group

A derivative of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, namely 8-bromo-7-hydroxyquinoline, has been synthesized and explored as a photolabile protecting group. Its properties, including greater single photon quantum efficiency and multiphoton-induced photolysis sensitivity, make it useful in the study of biological messengers (Fedoryak & Dore, 2002).

Structural and Pharmacological Properties

Further research includes studies on the structural and pharmacological properties of derivatives of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid. These investigations focus on understanding the relationships between structure and biological activity, which is crucial for developing new pharmacological agents (Ukrainets et al., 2012).

Safety And Hazards

The compound is associated with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEYCDPOWKNXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949686
Record name 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

CAS RN

53977-29-0, 26893-22-1
Record name 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53977-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester (68.0 g, 0.245 mol) was suspended in 588 ml of 1N sodium hydroxide solution and stirred for 24 hours at 50°-60° C. To the resulting clear solution dilute hydrochloric acid was added at 0° C. The voluminous precipitate was filtered by suction and washed with water. Drying in vacuo furnished 68.2 g of the title acid, melting point 284.4° C.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
588 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
Reactant of Route 3
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
Reactant of Route 4
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
Reactant of Route 6
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.